molecular formula C18H20N4O2S B2697989 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 1090583-63-3

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2697989
CAS No.: 1090583-63-3
M. Wt: 356.44
InChI Key: JFQOQLKJNDMXOS-UHFFFAOYSA-N
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a complex organic compound featuring a 1,3,4-oxadiazole ring, a benzyl group, a sulfanyl linkage, and a cyanocyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the oxadiazole intermediate.

    Formation of the sulfanyl linkage: This step involves the reaction of the oxadiazole derivative with a thiol compound, typically under basic conditions.

    Attachment of the cyanocyclohexylacetamide moiety: This final step can be achieved through amide bond formation, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The benzyl group can be substituted via nucleophilic aromatic substitution reactions, particularly under strong basic conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, catalytic hydrogenation

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.

    Benzyl-substituted heterocycles: Compounds with benzyl groups attached to heterocyclic rings, often exhibiting significant bioactivity.

    Sulfanyl-containing compounds: Molecules with sulfanyl linkages, known for their potential as enzyme inhibitors.

Uniqueness

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c19-13-18(9-5-2-6-10-18)20-15(23)12-25-17-22-21-16(24-17)11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQOQLKJNDMXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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